![molecular formula C14H11ClI2O2 B7503740 [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)
[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol, also known as CMI-977, is a synthetic compound that has been studied for its potential as an anti-inflammatory agent. This compound belongs to the family of aryl iodide derivatives, which have been shown to have anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol is not fully understood. It has been suggested that this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB activation leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of inflammatory diseases. By inhibiting NF-κB activation, this compound may reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases. In addition, this compound has been shown to reduce oxidative stress and apoptosis in animal models of ischemia-reperfusion injury. These effects may be mediated by the inhibition of NF-κB activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol is its potential as an anti-inflammatory agent. This compound may be useful for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and acute lung injury. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
For the study of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol include the optimization of its synthesis method, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy and safety in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol involves the reaction of 4-[(2-chlorophenyl)methoxy]-3,5-diiodobenzaldehyde with borane in tetrahydrofuran (THF) at room temperature. The reaction yields this compound as a white solid in good yield. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that this compound reduces inflammation in animal models of rheumatoid arthritis and acute lung injury.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]-3,5-diiodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClI2O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSRARXEEIEOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)CO)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClI2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
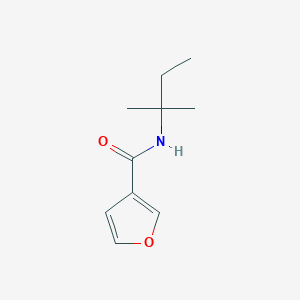
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
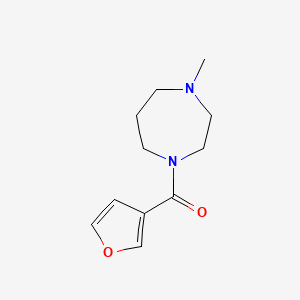
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)

![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)
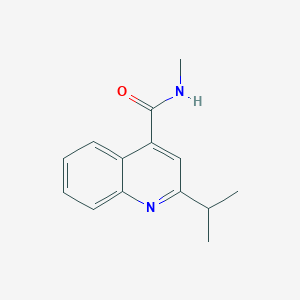
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
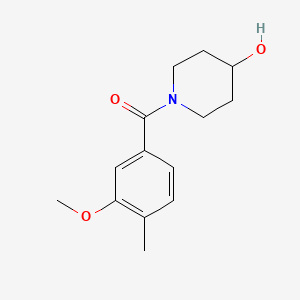
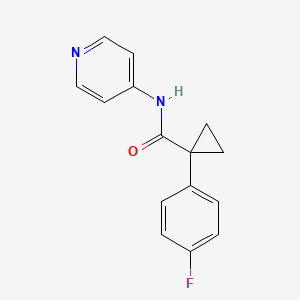
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
